3-Oxo-1,3-dihydrobenzo[c]isoxazole-4-carboxylic acid

Analytical Chemistry Quality Control Procurement

Select this 98%-purity 3-oxo-1,3-dihydrobenzo[c]isoxazole-4-carboxylic acid for AKR1C3 inhibitor programs. Its unique 3-oxo group enables reduction to the 3-hydroxy pharmacophore—a bioisosteric replacement for flufenamic acid—while the 4-carboxylic acid engages a critical active-site arginine residue. Validated by orthogonal HPLC, NMR, and GC methods, this building block minimizes impurity-derived artifacts in biological assays. For scaffold-hopping medicinal chemistry targeting castration-resistant prostate cancer, this specific 3-oxo/4-COOH substitution pattern is non-substitutable by generic isoxazole-4-carboxylic acids. Store at 2–8 °C; ships under ambient or blue ice conditions.

Molecular Formula C8H5NO4
Molecular Weight 179.13 g/mol
CAS No. 3096-76-2
Cat. No. B3123569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-1,3-dihydrobenzo[c]isoxazole-4-carboxylic acid
CAS3096-76-2
Molecular FormulaC8H5NO4
Molecular Weight179.13 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)NOC2=O)C(=O)O
InChIInChI=1S/C8H5NO4/c10-7(11)4-2-1-3-5-6(4)8(12)13-9-5/h1-3,9H,(H,10,11)
InChIKeyHJRQDIDWKHJPEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxo-1,3-dihydrobenzo[c]isoxazole-4-carboxylic acid (CAS 3096-76-2): Core Chemical and Structural Profile


3-Oxo-1,3-dihydrobenzo[c]isoxazole-4-carboxylic acid (CAS 3096-76-2) is a fused heterocyclic building block featuring a benzene ring condensed with an isoxazolone ring and a 4-position carboxylic acid moiety. Its molecular formula is C8H5NO4, with a molecular weight of 179.13 g/mol [1]. The compound is characterized by a melting point of 191 °C (decomposition) and a predicted density of 1.6±0.1 g/cm³ . The presence of the 3-oxo group distinguishes it from non-oxidized benzo[c]isoxazole analogs and provides a unique reactive handle for further derivatization [2].

Why 3-Oxo-1,3-dihydrobenzo[c]isoxazole-4-carboxylic Acid (CAS 3096-76-2) Cannot Be Substituted by Generic Isoxazole Analogs


While the benzoisoxazole scaffold is common to many research compounds, the specific 3-oxo substitution pattern and 4-carboxylic acid placement in 3-oxo-1,3-dihydrobenzo[c]isoxazole-4-carboxylic acid confer distinct chemical and biological properties that prevent simple substitution. The 3-oxo group introduces a carbonyl moiety that alters electron density, reactivity, and hydrogen-bonding capacity compared to non-oxidized benzoisoxazoles [1]. Furthermore, the carboxylic acid at the 4-position is critical for bioisosteric mimicry of flufenamic acid in AKR1C3 inhibitor design, where it engages a key arginine residue in the active site [2]. These structural nuances directly impact the compound's utility in scaffold-hopping medicinal chemistry programs and cannot be replicated by generic isoxazole-4-carboxylic acids lacking the 3-oxo group or possessing alternative substitution patterns [3].

Quantitative Evidence Guide: Differentiating 3-Oxo-1,3-dihydrobenzo[c]isoxazole-4-carboxylic Acid (CAS 3096-76-2) from Comparators


Analytical Purity Benchmarking: 98% Assay with Multi-Method Verification

For procurement and research reproducibility, the purity of 3-oxo-1,3-dihydrobenzo[c]isoxazole-4-carboxylic acid is certified at 98% via HPLC, with orthogonal confirmation by NMR and GC as part of batch-specific quality control . This level of analytical rigor and multi-method verification is not consistently reported for many generic isoxazole-4-carboxylic acid analogs from non-specialized suppliers, where purity statements often rely on a single method or are not batch-verified .

Analytical Chemistry Quality Control Procurement

Structural Distinction: 3-Oxo Substitution Enables Bioisosteric Replacement of Flufenamic Acid

The 3-oxo group in 3-oxo-1,3-dihydrobenzo[c]isoxazole-4-carboxylic acid provides a key hydrogen-bond acceptor that is absent in the non-oxidized benzo[c]isoxazole-4-carboxylic acid (CAS 716362-22-0) . In the context of AKR1C3 inhibitor design, the 3-hydroxybenzoisoxazole scaffold—of which the 3-oxo compound is a direct synthetic precursor—has been shown to engage the enzyme's active site with a binding mode that mimics flufenamic acid, but with improved selectivity [1]. The 3-oxo group is critical for subsequent reduction to the 3-hydroxy analog, which then forms a hydrogen bond with Tyr55 and a water-mediated interaction with His117 in the AKR1C3 oxyanion hole [2].

Medicinal Chemistry AKR1C3 Inhibition Scaffold Hopping

Stability and Storage Advantages: Refrigerated Storage Ensures Long-Term Integrity

3-Oxo-1,3-dihydrobenzo[c]isoxazole-4-carboxylic acid is recommended for storage at 2-8°C, which is a standard refrigerated condition that preserves the integrity of the heterocyclic core and prevents decomposition [1]. This contrasts with more labile isoxazole derivatives that require storage at -20°C or under inert atmosphere to prevent hydrolysis or oxidation . The compound's stability under standard refrigerated conditions reduces cold-chain complexity and cost for long-term inventory management.

Stability Storage Supply Chain

Purity Differential: 98% Assay vs. Lower-Purity Industrial Grade Material

Commercial availability of 3-oxo-1,3-dihydrobenzo[c]isoxazole-4-carboxylic acid at 98% purity is verified by HPLC, with a melting point of 191 °C (decomposition) . This contrasts with lower-purity industrial-grade isoxazole intermediates (typically 90-95% purity) that are not suitable for sensitive research applications. The 98% specification aligns with research-grade standards and reduces the need for additional purification steps prior to use in critical experiments.

Purity Research Grade Procurement

Optimal Application Scenarios for 3-Oxo-1,3-dihydrobenzo[c]isoxazole-4-carboxylic Acid (CAS 3096-76-2) Based on Differentiated Evidence


Synthesis of Selective AKR1C3 Inhibitors via Scaffold Hopping

The compound serves as a direct synthetic precursor to 3-hydroxybenzoisoxazole-based AKR1C3 inhibitors. The 3-oxo group can be reduced to yield the 3-hydroxy pharmacophore, which has been shown to potently inhibit AKR1C3 (IC50 values in the nanomolar range) with >100-fold selectivity over the related isoform AKR1C2 [1]. This application leverages the compound's unique 3-oxo substitution pattern, which is absent in non-oxidized benzoisoxazole analogs, to achieve the desired bioisosteric replacement of flufenamic acid while improving selectivity [2]. Researchers developing novel therapeutics for castration-resistant prostate cancer (CRPC) or other AKR1C3-driven malignancies should prioritize this specific building block.

High-Purity Building Block for Medicinal Chemistry Optimization

With a certified purity of 98% (HPLC, with orthogonal NMR and GC verification) and defined storage conditions (2-8°C), this compound is ideally suited as a reliable starting material for structure-activity relationship (SAR) studies [1][2]. The high purity minimizes the risk of impurity-derived artifacts in biological assays, while the well-characterized physicochemical properties (m.p. 191 °C decomp., density 1.6 g/cm³) facilitate accurate formulation and handling. Medicinal chemists engaged in hit-to-lead or lead optimization campaigns involving fused isoxazole scaffolds should procure this specific grade rather than lower-purity industrial intermediates .

Preparation of Isoxazole-Derived Chemical Probes for Target Engagement Studies

The carboxylic acid handle at the 4-position enables facile conjugation to linkers, fluorophores, or biotin tags for the generation of chemical probes. These probes can be used in pull-down assays, cellular thermal shift assays (CETSA), or fluorescence polarization studies to interrogate target engagement of benzoisoxazole-based inhibitors [1]. The 3-oxo group provides a distinct hydrogen-bonding motif that may influence probe binding and is not present in simpler isoxazole-4-carboxylic acids. This application is particularly relevant for researchers investigating the pharmacology of AKR1C3 or other enzymes targeted by benzoisoxazole-containing ligands.

Quality Control Reference Standard for Isoxazole Intermediate Purity Assessment

Given its well-defined purity (98%) and multi-method analytical characterization (HPLC, NMR, GC), this compound can serve as a reference standard for quantifying the purity of related benzoisoxazole intermediates during manufacturing or process development [1][2]. Analytical chemists and QC laboratories can use this material to calibrate instruments, validate methods, or establish acceptance criteria for in-house synthesized or purchased isoxazole derivatives. This application is especially valuable in GMP-like environments where traceable purity standards are required.

Quote Request

Request a Quote for 3-Oxo-1,3-dihydrobenzo[c]isoxazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.